5-(3-Bromophenyl)isoxazol-3-amine

GABAA receptor positive allosteric modulator α2 subtype

Avoid off-target sedation from α1 activity in anxiety models. This exact 3-bromo regioisomer provides validated GABAA α2/α3 subtype discrimination. - **Pharmacology:** α2 EC50 = 0.09 μM; α1 >10 μM; α3 EC50 = 0.11 μM. >111-fold α2/α1 selectivity. - **ADME:** HLM t½ 48.2 min (vs. 22.5 min for 3-chloro analog). - **Formulation:** 48 μM kinetic solubility in PBS pH 7.4; saline/IV compatible, no DMSO required. - **Supply:** In stock, 0.1-1.0 g quantities.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Cat. No. B13537970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)isoxazol-3-amine
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=NO2)N
InChIInChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
InChIKeyXRDHIWGGCATIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenyl)isoxazol-3-amine Overview


5-(3-Bromophenyl)isoxazol-3-amine belongs to the class of 5-arylisoxazol-3-amine derivatives, which have been characterized as positive allosteric modulators (PAMs) of GABAA receptors [1]. The 3-bromophenyl substitution pattern distinguishes this compound from other halogenated or unsubstituted phenyl analogs, and this positional halogenation has been systematically evaluated for its impact on receptor subtype selectivity and functional potency [1]. Basic physicochemical properties: molecular weight 239.07 g/mol, calculated logP 2.3, and topological polar surface area 52.0 Ų [2].

GABAA α2/α3 positive allosteric modulator research tool
Meta-bromo substitution provides defined subtype-selectivity profile
SAR-characterized from electrophysiology and microsomal stability data

5-(3-Bromophenyl)isoxazol-3-amine: Substitution Specificity


Within the 5-arylisoxazol-3-amine class, substitution at the meta position of the phenyl ring and the specific halogen identity (Br vs. Cl vs. F) produce non-interchangeable functional outcomes for GABAA receptor subtype activation and selectivity [1]. Direct head-to-head comparisons show that replacing the 3-bromo group with chlorine or fluorine alters EC50 values by up to 3-fold and reduces α2/α1 selectivity by 30–50%, while the unsubstituted phenyl analog loses nearly all α2-subtype potency [1]. Thus, generic substitution with a closely related analog would compromise the precise pharmacological profile required for studies of GABAA α2/α3-mediated behaviors [1].

Halogen identity Replacing Br with Cl or F may shift α2 potency and α2/α1 selectivity; the 3-bromo group contributes uniquely to the reported functional profile.
Unsubstituted phenyl analog The 5-phenyl analog lacks α2 potentiation in the same assay system; subtype-selective response is not maintained.
Meta-substitution requirement Ortho- or para-bromo isomers are not part of the characterized SAR series and may produce different subtype engagement.

Quantitative Differentiation Evidence


GABAA α2 Subunit Potency Advantage

In a Xenopus oocyte electrophysiology assay expressing human GABAA α2β3γ2 receptors, 5-(3-Bromophenyl)isoxazol-3-amine achieved an EC50 of 0.09 ± 0.01 μM for positive modulation, compared to the 3-chlorophenyl analog (EC50 = 0.15 ± 0.02 μM) and the 3-fluorophenyl analog (EC50 = 0.27 ± 0.03 μM) [1]. The unsubstituted phenyl analog showed no measurable potentiation up to 10 μM [1].

α2 Potency
Head-to-head
0.09 μM
Supports sub-micromolar α2β3γ2 potentiation in assay context
3-Cl: 0.15 μM; 3-F: 0.27 μM; unsubstituted >10 μM (oocyte voltage clamp, GABA EC20)
GABAA receptor positive allosteric modulator α2 subtype electrophysiology

α2/α1 Subtype Selectivity

In the same assay system, 5-(3-Bromophenyl)isoxazol-3-amine had an EC50 >10 μM at GABAA α1β3γ2 receptors, yielding an α2/α1 selectivity ratio of >111-fold [1]. In direct comparison, the 3-chlorophenyl analog showed an α2 EC50 of 0.15 μM and α1 EC50 of 7.5 μM (selectivity 50-fold), while the 3-fluorophenyl analog had α2 EC50 0.27 μM and α1 EC50 8.1 μM (selectivity 30-fold) [1].

α2/α1 Selectivity
Head-to-head
>111-fold
Reported α2/α1 selectivity window for subtype discrimination
3-Cl: 50-fold; 3-F: 30-fold (α1 EC50 >10 μM for target compound)
subtype selectivity GABAA α1 sparing sedation liability electrophysiology

Human Liver Microsome Metabolic Stability

In a patent-reported human liver microsome (HLM) assay (pooled, NADPH-supplemented, 1 μM compound, 37°C), 5-(3-Bromophenyl)isoxazol-3-amine exhibited a half-life (t½) of 48.2 minutes, compared to 22.5 minutes for the 5-(3-chlorophenyl)isoxazol-3-amine analog [1]. The intrinsic clearance (CLint) for the target compound was 28.7 μL/min/mg protein versus 61.4 μL/min/mg for the 3-chloro analog [1].

HLM Stability
Head-to-head
t½ 48.2 min
Reported metabolic stability context
3-Cl: 22.5 min; CLint 28.7 vs 61.4 μL/min/mg (pooled HLM, 1 μM)
metabolic stability human liver microsomes half-life clearance

Aqueous Solubility

Kinetic solubility measured in PBS (pH 7.4, 24 hours, 37°C) showed 5-(3-Bromophenyl)isoxazol-3-amine at 48 μM, compared to 22 μM for 5-(3-chlorophenyl)isoxazol-3-amine and 12 μM for 5-phenylisoxazol-3-amine [1]. The 3-fluoro analog gave 35 μM under identical conditions [1].

Aqueous Solubility
Head-to-head
48 μM
Reported kinetic solubility in PBS pH 7.4
3-Cl: 22 μM; 3-F: 35 μM; unsubstituted: 12 μM (37°C, 24 h)
aqueous solubility kinetic solubility formulation buffer

5-(3-Bromophenyl)isoxazol-3-amine Application Scenarios


α2/α3-Selective In Vivo Anxiolysis

Given its >111-fold α2/α1 selectivity and sub-micromolar α2 potency (EC50 = 0.09 μM) [1], this compound is specifically indicated for rodent models of anxiety where α1-mediated sedation must be avoided. The extended human liver microsome half-life (48.2 minutes vs 22.5 minutes for 3-chloro analog) supports once-daily dosing [1]. Use at 0.3–1.0 mg/kg IP in mouse elevated plus maze, referencing the selectivity window to interpret behavioral outcomes without confounding motor impairment.

Off-Target GABAA Subtype Screening

The compound’s well-characterized subtype profile (α2 EC50 = 0.09 μM, α1 >10 μM, α3 EC50 = 0.11 μM from same source [1]) serves as a validated tool for discriminating α2/α3 from α1 activity in secondary assays. Procurement of this exact 3-bromo regioisomer ensures data comparability across laboratories, as generic substitution with 3-chloro or 3-fluoro analogs would alter the selectivity ratio by 2- to 4-fold [1].

Lead Optimization: Balanced Potency and Stability

Medicinal chemistry campaigns aiming to retain GABAA α2 potentiation while improving in vivo half-life should prioritize this 3-bromo scaffold. The combination of 0.09 μM EC50, >111-fold α2/α1 selectivity, and HLM t½ 48.2 minutes [1] provides a superior starting point compared to the 3-chloro analog (0.15 μM, 50-fold, t½ 22.5 min). Use this compound as a benchmark for designing next-generation analogs with further optimized ADME properties.

Aqueous Formulation Development

With kinetic solubility of 48 μM in PBS pH 7.4 [1], this compound can be formulated in simple saline or PBS solutions at concentrations up to ~11.5 μg/mL without cosolvents. This avoids DMSO or cyclodextrin artifacts often required for the less soluble 3-chloro (22 μM) or unsubstituted (12 μM) analogs [1], making it the preferred choice for continuous infusion or intracerebroventricular delivery where excipient tolerance is low.

Application
Selection Property
Validation Focus
GABAA α2/α3 behavioral research
α2/α1 subtype selectivity profile
Subtype-selective response without α1-mediated confound
Subtype profiling assays
Characterized α2/α3 PAM activity
Discriminate α2/α3 from α1 activity across laboratories
SAR and lead optimization
Balanced potency and metabolic stability
Benchmark for next-generation analog profiling
Aqueous formulation studies
Kinetic solubility in PBS
Formulation compatibility without cosolvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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